molecular formula C20H22N4O2S B2781672 (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide CAS No. 326887-02-9

(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide

Cat. No.: B2781672
CAS No.: 326887-02-9
M. Wt: 382.48
InChI Key: IQFLDRLSHDUTNZ-FYJGNVAPSA-N
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Description

This compound belongs to the acetohydrazide class, characterized by a benzo[d]oxazol-2-ylthio group linked to a hydrazone framework. Its synthesis typically involves condensation of 2-(benzo[d]oxazol-2-ylthio)acetohydrazide with 4-(diethylamino)benzaldehyde under acidic conditions.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-24(4-2)16-11-9-15(10-12-16)13-21-23-19(25)14-27-20-22-17-7-5-6-8-18(17)26-20/h5-13H,3-4,14H2,1-2H3,(H,23,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFLDRLSHDUTNZ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide is a derivative of benzoxazole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly focusing on its neuroprotective and antimicrobial effects.

1. Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from 2-aminophenol. The process includes the formation of the benzoxazole ring and subsequent reactions to introduce the thioether and hydrazide functionalities. The compound can be characterized using techniques such as NMR and IR spectroscopy, as well as single-crystal X-ray diffraction for structural confirmation.

2.1 Neuroprotective Effects

Recent studies have demonstrated that derivatives of benzoxazole exhibit significant neuroprotective activities, particularly against β-amyloid (Aβ)-induced neurotoxicity in PC12 cells. For instance, compounds similar to this compound have shown the ability to:

  • Reduce Apoptosis : They promote cell survival by inhibiting apoptosis pathways activated by Aβ exposure.
  • Modulate Signaling Pathways : These compounds enhance the phosphorylation of Akt and GSK-3β while decreasing NF-κB expression, which is crucial in neurodegenerative processes related to Alzheimer’s disease .

2.2 Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been extensively studied. The compound has shown promising results against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus20
E. coli18
AmoxicillinS. aureus30
AmoxicillinE. coli27

These results indicate that this compound exhibits comparable or superior antibacterial activity compared to standard antibiotics like amoxicillin .

3. Case Studies and Research Findings

Several studies have highlighted the biological efficacy of similar compounds:

  • Neuroprotection in Alzheimer's Models : A study reported that a benzoxazole derivative significantly reduced Aβ-induced toxicity in neuronal cells, leading to improved cell viability and reduced tau hyperphosphorylation .
  • Antimicrobial Efficacy : In vitro tests demonstrated that benzoxazole derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 250 µg/ml to as low as 7.81 µg/ml .
  • Mechanistic Insights : Research has indicated that these compounds may inhibit critical enzymes involved in neurodegeneration and bacterial growth, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showcasing their potential as therapeutic agents for cognitive disorders and infections .

4. Conclusion

The compound this compound represents a promising candidate in medicinal chemistry due to its neuroprotective and antimicrobial properties. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its efficacy for clinical applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate potent activity against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways, making these compounds candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells, particularly breast cancer cell lines, with IC50_{50} values indicating effective cytotoxicity. The presence of the benzo[d]oxazole moiety is thought to contribute to its ability to induce apoptosis in cancer cells .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound may have applications in other therapeutic areas such as:

  • Anti-inflammatory agents : Compounds with similar structures have shown potential in reducing inflammation through various biochemical pathways.
  • Antioxidant properties : Some derivatives are being explored for their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Efficacy :
    • A study synthesized various hydrazone derivatives and tested their antimicrobial activity against multiple pathogens. Among these, certain derivatives exhibited remarkable potency, suggesting a promising avenue for further development into clinical applications .
  • Anticancer Activity :
    • In another investigation, this compound was shown to significantly inhibit the growth of MCF7 breast cancer cells. The study emphasized the need for further exploration into its mechanism of action and potential as a lead compound for new cancer therapies .
  • Analytical Applications :
    • Research has documented the use of hydrazone derivatives in analytical chemistry as sensors for detecting metal ions and other analytes due to their unique chemical properties. This extends the utility of this compound beyond traditional medicinal applications .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four reactive regions:

  • Hydrazone group (-NH-N=CH-\text{-NH-N=CH-})

  • Thioether linkage (-S-CH2-\text{-S-CH}_2\text{-})

  • Benzoxazole ring

  • Diethylamino-substituted benzylidene group

These groups enable diverse reactions, including hydrolysis, oxidation, and nucleophilic substitutions .

Acid/Base-Mediated Hydrolysis

The hydrazone group undergoes hydrolysis under acidic or basic conditions:
Reaction:

(E)-Hydrazone+H2OH+/OHAcetohydrazide+4(Diethylamino)benzaldehyde\text{(E)-Hydrazone} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Acetohydrazide} + 4-\text{(Diethylamino)benzaldehyde}

  • Conditions :

    • Acidic (e.g., HCl, 60–80°C) or basic (e.g., NaOH, ethanol reflux).

  • Products :

    • 2-(Benzo[d]oxazol-2-ylthio)acetohydrazide and 4-(diethylamino)benzaldehyde .

Oxidation of Thioether

The thioether group (-S-\text{-S-}) is susceptible to oxidation:
Reaction:

ThioetherAcetic acidH2O2SulfoxideExcess H2O2Sulfone\text{Thioether} \xrightarrow[\text{Acetic acid}]{\text{H}_2\text{O}_2} \text{Sulfoxide} \xrightarrow{\text{Excess H}_2\text{O}_2} \text{Sulfone}

  • Conditions :

    • Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in glacial acetic acid.

  • Sensitivity :

    • Oxidation is a major degradation pathway noted in stability studies .

Nucleophilic Substitution at Hydrazide

The hydrazide’s terminal -NH2\text{-NH}_2 group participates in nucleophilic reactions:
Example Reaction with Acyl Chlorides:

Hydrazide+RCOClN’-Acylhydrazide+HCl\text{Hydrazide} + \text{RCOCl} \rightarrow \text{N'-Acylhydrazide} + \text{HCl}

  • Applications :

    • Used to synthesize derivatives for enhanced bioactivity .

Reactivity of the Benzoxazole Ring

The benzoxazole ring undergoes ring-opening under strong acidic/basic conditions:
Acidic Hydrolysis:

Benzoxazole+H2OHCl2-Aminophenol+Carboxylic Acid\text{Benzoxazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{2-Aminophenol} + \text{Carboxylic Acid}

  • Conditions :

    • Concentrated HCl at elevated temperatures.

Electrophilic Aromatic Substitution

The diethylamino group activates the benzylidene ring toward electrophilic substitution:
Example Reaction (Nitration):

Diethylamino-Benzylidene+HNO3H2SO4Nitro-Derivative\text{Diethylamino-Benzylidene} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-Derivative}

  • Site Selectivity :

    • Substitution occurs preferentially at the para position relative to the diethylamino group .

Reduction of the Hydrazone Group

The C=N\text{C=N} bond in the hydrazone can be reduced to an amine:
Reaction:

HydrazoneNaBH4/MeOHHydrazine Derivative\text{Hydrazone} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{Hydrazine Derivative}

  • Outcome :

    • Converts the -N=CH-\text{-N=CH-} group to -NH-CH2\text{-NH-CH}_2-, altering pharmacological properties .

Research Findings

  • Stability : The compound degrades rapidly under oxidative conditions, limiting its shelf life .

  • Derivative Synthesis : Modifications at the hydrazone or benzoxazole groups yield analogs with improved anticancer activity (e.g., IC50_{50} values < 3 µM against MCF7 cells) .

Comparison with Similar Compounds

Structural Variations in the Benzylidene Substituent

The benzylidene substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Substituent on Benzylidene Melting Point (°C) Yield (%) Key Applications/Activities References
Target Compound 4-(Diethylamino) Not reported Not reported Potential anticancer/antimicrobial
(E/Z)-N'-(4-Trifluoromethoxybenzylidene) 4-(Trifluoromethoxy) 154–156 81 Kinase inhibition, cytotoxic activity
(E)-N'-(4-Methoxybenzylidene) 4-Methoxy 196–198 92 Antimicrobial, anti-inflammatory
(E)-N'-(4-Hydroxy-3-methoxybenzylidene) 4-Hydroxy-3-methoxy Not reported Not reported Cytotoxic activity
  • Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group (strong electron donor) enhances solubility and bioactivity by increasing electron density, as seen in compound 6p (N’-(4-(diethylamino)benzylidene)acetohydrazide derivatives) with notable anticancer activity (IC₅₀ = 2.88 µM) . Trifluoromethoxy groups (electron-withdrawing) reduce electron density but improve metabolic stability, as observed in compound 4b, which showed potent kinase inhibition .

Core Structure Modifications

Replacing the benzo[d]oxazol-2-ylthio group with other heterocycles alters bioactivity:

Compound Core Structure Key Findings References
Target Compound Benzo[d]oxazol-2-ylthio Not directly reported; inferred bioactivity
N’-(4-Diethylaminobenzylidene)-pyrazoloquinolinyl Pyrazolo[3,4-b]quinolinyl Moderate anticancer activity (IC₅₀ = ~3 µM)
2-(Benzothiazol-2-ylthio)-N'-benzylidene Benzothiazol-2-ylthio Corrosion inhibition (96.7% efficiency)
  • Benzo[d]oxazol-2-ylthio vs. Benzothiazol-2-ylthio :
    • Benzothiazole derivatives (e.g., ) exhibit superior corrosion inhibition due to enhanced adsorption via sulfur and nitrogen atoms. In contrast, benzo[d]oxazol-2-ylthio derivatives are more commonly associated with kinase or antimicrobial activity .

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